molecular formula C6H9BrO B6275909 (1-bromo-3-methylidenecyclobutyl)methanol CAS No. 2763779-19-5

(1-bromo-3-methylidenecyclobutyl)methanol

Cat. No. B6275909
CAS RN: 2763779-19-5
M. Wt: 177
InChI Key:
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Description

(1-Bromo-3-methylidenecyclobutyl)methanol, also known as BMMC, is a synthetic organic compound with a variety of uses in the scientific and industrial fields. It is a colorless liquid with a low boiling point and it is soluble in water and other polar solvents. The compound is used in a range of applications, including as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a starting material for the production of other organic compounds. In addition, BMMC has been used in scientific research, particularly in studies related to the mechanisms of action of certain drugs and the biochemical and physiological effects of certain compounds.

Scientific Research Applications

(1-bromo-3-methylidenecyclobutyl)methanol has been used in a number of scientific research applications. It has been used in studies related to the mechanisms of action of certain drugs, as well as in studies of the biochemical and physiological effects of certain compounds. It has been used to study the effects of certain drugs on the nervous system, and it has been used to study the effects of certain compounds on cell growth and development. It has also been used in studies of the effects of certain compounds on the immune system.

Mechanism of Action

The mechanism of action of (1-bromo-3-methylidenecyclobutyl)methanol is not yet fully understood. It is known, however, that the compound interacts with certain proteins in the body, which can affect the biochemical and physiological processes in the body. It is believed that (1-bromo-3-methylidenecyclobutyl)methanol binds to certain proteins in the body, which can affect the activity of those proteins. It is also believed that (1-bromo-3-methylidenecyclobutyl)methanol can interact with certain enzymes and receptors in the body, which can affect the activity of those enzymes and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-bromo-3-methylidenecyclobutyl)methanol are not yet fully understood. Studies have shown, however, that the compound can affect the activity of certain proteins, enzymes, and receptors in the body. It has been shown to have an effect on the nervous system, as it can affect the activity of certain neurotransmitters. It has also been shown to have an effect on the immune system, as it can affect the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using (1-bromo-3-methylidenecyclobutyl)methanol in lab experiments include its low cost, its low toxicity, and its ease of synthesis. The compound is also relatively stable in aqueous solutions and can be stored for long periods of time without significant degradation. However, the compound can react with certain compounds and can be difficult to purify, so it is important to use it with caution in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of (1-bromo-3-methylidenecyclobutyl)methanol. One potential direction is the development of new drugs and therapies that utilize (1-bromo-3-methylidenecyclobutyl)methanol as an active ingredient. Another potential direction is the study of the biochemical and physiological effects of the compound on the body. Additionally, (1-bromo-3-methylidenecyclobutyl)methanol could be used in the development of new synthetic organic compounds, as well as in the synthesis of other organic compounds. Finally, (1-bromo-3-methylidenecyclobutyl)methanol could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

The synthesis of (1-bromo-3-methylidenecyclobutyl)methanol is achieved by the reaction of 1-bromocyclobutane with methanol in the presence of a catalyst such as sodium hydroxide, potassium hydroxide, or sodium methoxide. The reaction is conducted at a temperature of between 80°C and 100°C and the reaction time is typically between 2 and 4 hours. The yield of the reaction is usually around 80-90%. The reaction can also be conducted in the presence of an acid catalyst such as hydrochloric acid, sulfuric acid, or phosphoric acid, but the yields tend to be lower.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-bromo-3-methylidenecyclobutyl)methanol involves the bromination of 3-methylidenecyclobutene followed by addition of methanol.", "Starting Materials": [ "3-methylidenecyclobutene", "Bromine", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 3-methylidenecyclobutene", "- Add 3-methylidenecyclobutene to a flask", "- Add bromine dropwise to the flask while stirring", "- Heat the mixture to 50-60°C for 2 hours", "- Cool the mixture to room temperature", "- Add sodium hydroxide solution to the mixture to neutralize the acid", "- Extract the product with dichloromethane", "- Wash the organic layer with water and dry over anhydrous sodium sulfate", "- Evaporate the solvent to obtain (1-bromo-3-methylidenecyclobutyl) bromide", "Step 2: Addition of methanol to (1-bromo-3-methylidenecyclobutyl) bromide", "- Add (1-bromo-3-methylidenecyclobutyl) bromide to a flask", "- Add methanol dropwise to the flask while stirring", "- Add a catalytic amount of sulfuric acid to the mixture", "- Heat the mixture to reflux for 2 hours", "- Cool the mixture to room temperature", "- Add water to the mixture to quench the reaction", "- Extract the product with dichloromethane", "- Wash the organic layer with water and dry over anhydrous sodium sulfate", "- Evaporate the solvent to obtain (1-bromo-3-methylidenecyclobutyl)methanol" ] }

CAS RN

2763779-19-5

Molecular Formula

C6H9BrO

Molecular Weight

177

Purity

95

Origin of Product

United States

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